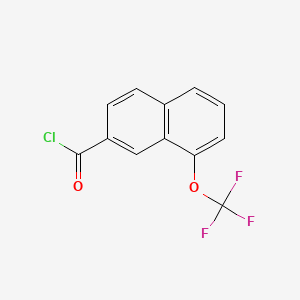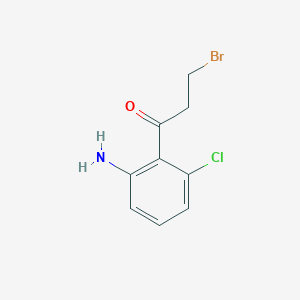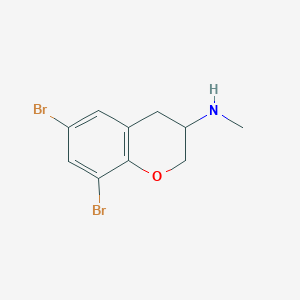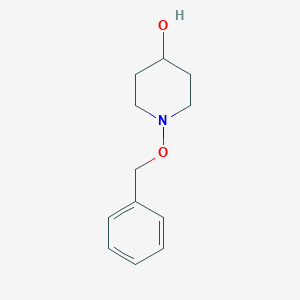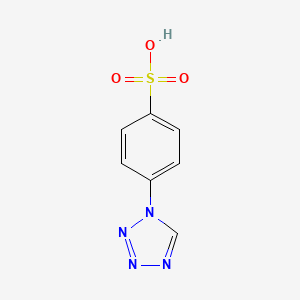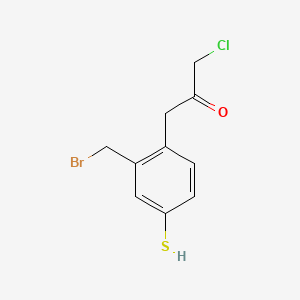
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, mercapto, and chloropropanone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by thiolation and chlorination steps. For instance, starting with a suitable aromatic compound, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The mercapto group can be introduced via thiolation using thiourea or similar reagents. Finally, the chloropropanone moiety can be introduced through chlorination reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products:
Substitution Products: Various substituted aromatic compounds.
Oxidation Products: Disulfides.
Reduction Products: Thiols
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-4-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can alkylate nucleophilic sites in biomolecules, while the mercapto group can form disulfide bonds with cysteine residues in proteins. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems .
Comparación Con Compuestos Similares
2-(Bromomethyl)phenyl derivatives: Share similar bromomethyl functional groups.
3-Chloropropanone derivatives: Contain similar chloropropanone moieties.
Thiophenol derivatives: Contain mercapto groups .
Uniqueness: The presence of both bromomethyl and mercapto groups allows for versatile chemical modifications, while the chloropropanone moiety provides additional reactivity .
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-4-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-8-4-10(14)2-1-7(8)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
Clave InChI |
XBLBQKIMIHLLHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)CBr)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


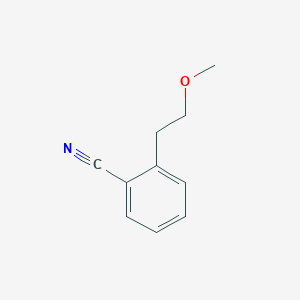

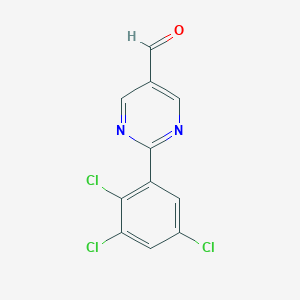

![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
